molecular formula C16H15N5O2S2 B14989529 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B14989529
M. Wt: 373.5 g/mol
InChI Key: ZNTKRUIZSDICSS-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a pyridazine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves a multi-step process:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl sulfanyl hydrazine with carbon disulfide under basic conditions to form 5-(ethylsulfanyl)-1,3,4-thiadiazole.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting 3-methylphenyl hydrazine with a suitable diketone to form 1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine.

    Coupling Reaction: The final step involves coupling the thiadiazole and pyridazine intermediates using a coupling reagent such as carbodiimide to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:

    Catalysts: Using catalysts to enhance the reaction rate.

    Solvents: Selecting appropriate solvents to dissolve reactants and intermediates.

    Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.

    Substitution: The thiadiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigating its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Uniqueness

  • Structural Features : The presence of the ethylsulfanyl group and the specific substitution pattern on the thiadiazole and pyridazine rings.
  • Biological Activity : Enhanced biological activity compared to similar compounds due to its unique structural features.

Properties

Molecular Formula

C16H15N5O2S2

Molecular Weight

373.5 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C16H15N5O2S2/c1-3-24-16-19-18-15(25-16)17-14(23)13-12(22)7-8-21(20-13)11-6-4-5-10(2)9-11/h4-9H,3H2,1-2H3,(H,17,18,23)

InChI Key

ZNTKRUIZSDICSS-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC(=C3)C

Origin of Product

United States

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